molecular formula C6H7ClN2 B139154 2-(Chloromethyl)-5-methylpyrimidine CAS No. 126504-85-6

2-(Chloromethyl)-5-methylpyrimidine

Cat. No.: B139154
CAS No.: 126504-85-6
M. Wt: 142.58 g/mol
InChI Key: DNNMMHYLAVKZJE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the second position and a methyl group at the fifth position

Scientific Research Applications

2-(Chloromethyl)-5-methylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-5-methylpyrimidine” and its derivatives can vary depending on the specific derivative and its biological target. For example, quinazolinones and quinazolines, which are benzo-fused pyrimidine derivatives, have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Safety and Hazards

“2-(Chloromethyl)-5-methylpyrimidine” can pose several safety hazards. It can cause severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas .

Future Directions

The future directions in the research of “2-(Chloromethyl)-5-methylpyrimidine” and its derivatives could involve the development of novel catalytic methods for S N-transformations. This could lead to more efficient and sustainable synthesis methods . Additionally, the development of new derivatives or analogues to treat various diseases could be a promising area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrimidine typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: 5-Methylpyrimidine derivatives.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyrimidine
  • 5-Methylpyrimidine
  • 2-Methyl-5-chloropyrimidine

Comparison: 2-(Chloromethyl)-5-methylpyrimidine is unique due to the presence of both a chloromethyl and a methyl group on the pyrimidine ring. This dual substitution pattern provides distinct reactivity and biological activity compared to its analogs. For instance, 2-(Chloromethyl)pyrimidine lacks the methyl group, which can significantly alter its chemical properties and biological interactions. Similarly, 5-Methylpyrimidine does not have the chloromethyl group, limiting its potential for nucleophilic substitution reactions.

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNMMHYLAVKZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562986
Record name 2-(Chloromethyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126504-85-6
Record name 2-(Chloromethyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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